Adiabatic Electron Affinity: SF₅Br Exceeds SF₅Cl by 0.29 eV, Modulating Reductive Reactivity
Adiabatic electron affinity (EAₐd) calculated at the KMLYP/DZP++ level for SF₅Br is 3.49 eV, 0.29 eV higher than the 3.20 eV computed for SF₅Cl [1]. This ~9 % higher EA reflects the weaker S–Br bond relative to S–Cl, making SF₅Br thermodynamically more susceptible to one‑electron reduction and dissociative electron capture. The difference is consistent with experimental electron‑attachment rate‑constant measurements, where SF₅Br exhibits a rate constant of 3.8 × 10⁻¹⁰ cm³ s⁻¹ at 300 K [2], a value that falls at the lower end of the SF₅X series, implying that dissociation of the transient anion is more exothermic and occurs with lower activation energy than for SF₅Cl. In practice, this means SF₅Br is a more labile source of the SF₅• radical when reductive initiation is employed.
| Evidence Dimension | Adiabatic electron affinity (eV) |
|---|---|
| Target Compound Data | SF₅Br: 3.49 eV |
| Comparator Or Baseline | SF₅Cl: 3.20 eV |
| Quantified Difference | +0.29 eV (≈ 9 % higher) |
| Conditions | KMLYP density functional theory with DZP++ basis set; computed adiabatic EA values (neutral‑to‑anion energy separation) |
Why This Matters
Higher electron affinity alters the reagent’s compatibility with reducing media and its selectivity in radical‑chain processes; users requiring a more readily reduced SF₅ source should prioritize SF₅Br over SF₅Cl.
- [1] Rienstra‑Kiracofe, J. C.; Tschumper, G. S.; Schaefer, H. F.; Nandi, S.; Ellison, G. B. Structures, Electron Affinities, and Vibrational Frequencies of the Mono‑, Di‑substituted SF₆ Radicals. J. Mol. Struct. (THEOCHEM) 2008, 860 (1–3), 40–48. (Adiabatic EA of SF₅Br 3.49 eV, SF₅Cl 3.20 eV) View Source
- [2] Miller, T. M.; Friedman, J. F.; Caples, C. M.; Shuman, N. S.; Van Doren, J. M.; Bardaro, M. F.; Nguyen, P.; Zweiben, C.; Campbell, M. J.; Viggiano, A. A. Electron Attachment to SF₅X Compounds: SF₅C₆H₅, SF₅C₂H₃, S₂F₁₀, and SF₅Br, 300–550 K. J. Phys. Chem. A 2007, 111 (6), 1024–1029. View Source
